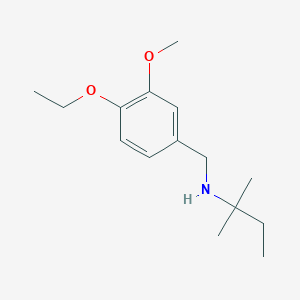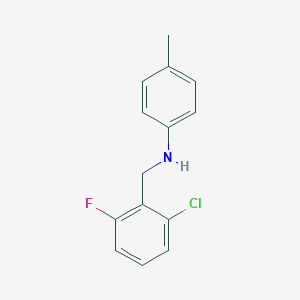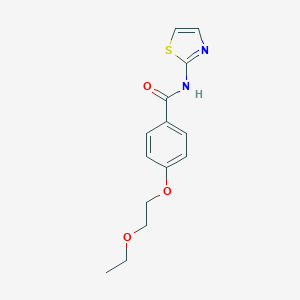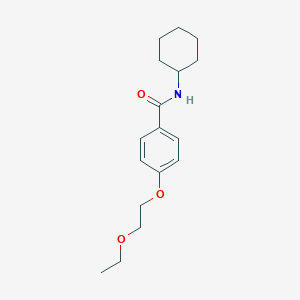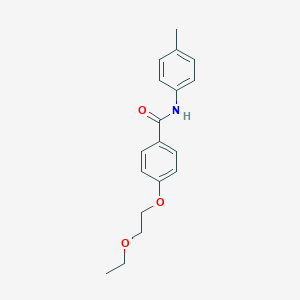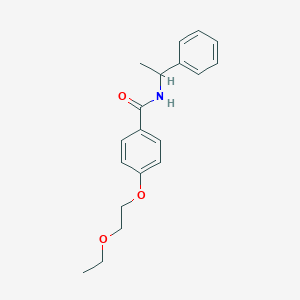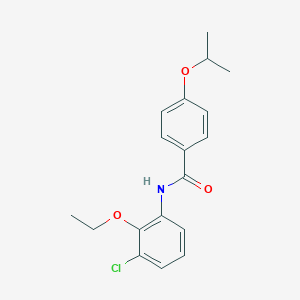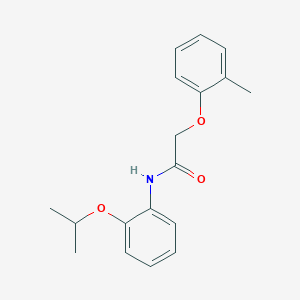
N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide, also known as L-765,314, is a chemical compound that has been studied for its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to act on several different targets in the body. In neuroscience, this compound has been shown to modulate the activity of glutamate receptors and may also have antioxidant effects. In cardiovascular research, N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide has been shown to activate potassium channels and inhibit calcium channels, leading to vasodilation. In cancer research, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects in various studies. In neuroscience, this compound has been shown to protect against oxidative stress and may also have anti-inflammatory effects. In cardiovascular research, N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide has been shown to lower blood pressure and improve endothelial function. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its potential for use in multiple scientific fields. This compound has been shown to have effects in neuroscience, cardiovascular research, and cancer research, making it a versatile tool for researchers. However, one limitation of using this compound is its limited availability and high cost, which may make it difficult for some researchers to obtain.
Zukünftige Richtungen
There are several future directions for research on N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide. In neuroscience, further studies could investigate the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. In cardiovascular research, future studies could investigate the potential use of this compound in the treatment of hypertension and other cardiovascular diseases. In cancer research, further studies could investigate the anti-proliferative effects of this compound and its potential use in the treatment of various types of cancer. Additionally, future studies could investigate the potential side effects and toxicity of this compound in order to better understand its safety profile.
Synthesemethoden
The synthesis of N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide has been described in several research papers. One commonly used method involves the reaction of 2-methylphenol and 2-chloro-N-(2-isopropoxyphenyl)acetamide in the presence of a base such as potassium carbonate. The resulting product is then reacted with sodium hydride and 2-bromophenol to yield the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide has been studied for its potential applications in various scientific fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cardiovascular research, N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide has been shown to have vasodilatory effects and may be useful in the treatment of hypertension. In cancer research, this compound has been shown to have anti-proliferative effects and may be useful in the treatment of certain types of cancer.
Eigenschaften
Produktname |
N-(2-isopropoxyphenyl)-2-(2-methylphenoxy)acetamide |
|---|---|
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-(2-methylphenoxy)-N-(2-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C18H21NO3/c1-13(2)22-17-11-7-5-9-15(17)19-18(20)12-21-16-10-6-4-8-14(16)3/h4-11,13H,12H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
XRZRNEWIZGDYDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OC(C)C |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B268153.png)
![1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol](/img/structure/B268154.png)
![3-{1-Hydroxy-2-[(3-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B268156.png)
![2-[(5-Bromo-2-methoxybenzyl)amino]-1-butanol](/img/structure/B268158.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B268159.png)
![N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide](/img/structure/B268160.png)
![4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid](/img/structure/B268161.png)
